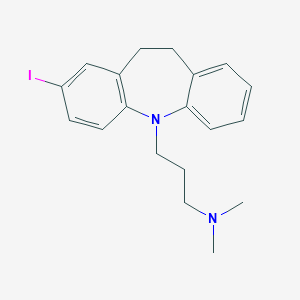
I-Azido-bwa844U
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine is a complex organic compound with a unique structure that includes iodine, azide, phenethyl, propyl, and cyclopentyl groups attached to a xanthine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine typically involves multiple steps, starting with the preparation of the xanthine core The xanthine core can be synthesized through a series of reactions involving the condensation of appropriate precursors
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as chromatography and recrystallization would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The iodine and azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or deazidated compounds.
Aplicaciones Científicas De Investigación
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its xanthine core.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine involves its interaction with specific molecular targets, such as enzymes or receptors. The xanthine core is known to interact with adenosine receptors, which play a role in various physiological processes. The iodine and azide groups may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Iodo-4-azido)phenethyl-1-propylxanthine: Lacks the cyclopentyl group, which may affect its binding affinity and reactivity.
3-(3-Iodo-4-azido)phenethyl-8-cyclopentylxanthine: Lacks the propyl group, which may influence its solubility and pharmacokinetics.
3-(3-Iodo-4-azido)phenethyl-1-propylxanthine: Lacks both the propyl and cyclopentyl groups, which may significantly alter its properties.
Uniqueness
The presence of the cyclopentyl group in 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. Additionally, the combination of iodine and azide groups provides unique reactivity that can be exploited in various chemical reactions.
Propiedades
Número CAS |
116370-33-3 |
|---|---|
Fórmula molecular |
C21H24IN7O2 |
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |
Clave InChI |
SNXXCTYQLMITSG-ONBQKKEBSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
SMILES isomérico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES canónico |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
| 116370-33-3 | |
Sinónimos |
3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B51748.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)






![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

